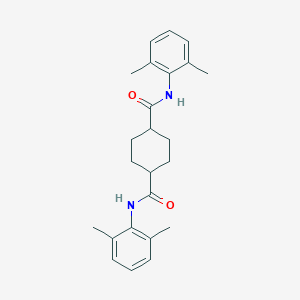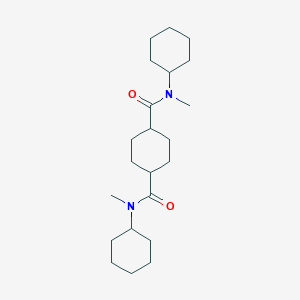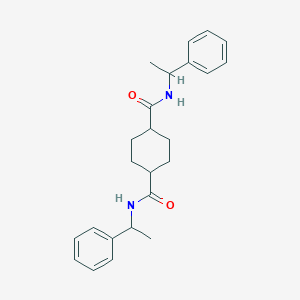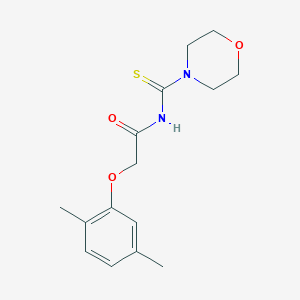
3-Bromo-1-(2-oxo-2-phenylethyl)pyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1-(2-oxo-2-phenylethyl)pyridinium is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BPEP and is a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5).
Wirkmechanismus
The mechanism of action of 3-Bromo-1-(2-oxo-2-phenylethyl)pyridinium involves the modulation of mGluR5. This compound binds to a specific site on the receptor, known as the allosteric site, and enhances the activity of the receptor. This leads to increased signaling through the receptor, which can result in improved cognitive function and memory.
Biochemical and Physiological Effects:
3-Bromo-1-(2-oxo-2-phenylethyl)pyridinium has been shown to have several biochemical and physiological effects. It has been found to enhance synaptic plasticity, which is the ability of neurons to change their strength and connectivity in response to experience. This can lead to improved cognitive function and memory. It has also been shown to have neuroprotective effects, which can help prevent or slow down the progression of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Bromo-1-(2-oxo-2-phenylethyl)pyridinium in lab experiments is its potency and selectivity as a positive allosteric modulator of mGluR5. This allows for precise modulation of the receptor, which can lead to more accurate results in experiments. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-Bromo-1-(2-oxo-2-phenylethyl)pyridinium. One area of research is the development of more potent and selective positive allosteric modulators of mGluR5. This can lead to improved treatments for neurological disorders. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of various neurological disorders. Additionally, the study of the biochemical and physiological effects of this compound can lead to a better understanding of the mechanisms underlying cognitive function and memory.
Synthesemethoden
The synthesis method of 3-Bromo-1-(2-oxo-2-phenylethyl)pyridinium involves a multi-step process. The first step involves the reaction of 3-bromopyridine with benzyl cyanide in the presence of a palladium catalyst to form 3-bromo-1-phenylpropanenitrile. The second step involves the reaction of 3-bromo-1-phenylpropanenitrile with ethyl oxalate in the presence of sodium ethoxide to form 3-bromo-1-(2-oxo-2-phenylethyl)pyridinium.
Wissenschaftliche Forschungsanwendungen
3-Bromo-1-(2-oxo-2-phenylethyl)pyridinium has been extensively studied for its potential applications in various fields. It has been found to be a potent and selective positive allosteric modulator of mGluR5, which is a G-protein-coupled receptor that plays a crucial role in synaptic plasticity, learning, and memory. This compound has been shown to enhance the activity of mGluR5, which can lead to improved cognitive function and memory in animal models. It has also been studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
Produktname |
3-Bromo-1-(2-oxo-2-phenylethyl)pyridinium |
|---|---|
Molekularformel |
C13H11BrNO+ |
Molekulargewicht |
277.14 g/mol |
IUPAC-Name |
2-(3-bromopyridin-1-ium-1-yl)-1-phenylethanone |
InChI |
InChI=1S/C13H11BrNO/c14-12-7-4-8-15(9-12)10-13(16)11-5-2-1-3-6-11/h1-9H,10H2/q+1 |
InChI-Schlüssel |
AKUKOWPMKWTBQS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC=CC(=C2)Br |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC=CC(=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1-(2-Chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261438.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261440.png)







![2-(4-bromo-2-chlorophenoxy)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide](/img/structure/B261462.png)
![2-(4-isopropylphenoxy)-N-(2-{[(4-isopropylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261464.png)
![2-{[(2-isopropylphenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B261466.png)
